![molecular formula C18H12Cl3N3O2 B7544813 2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile](/img/structure/B7544813.png)
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile
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Overview
Description
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MBTOB" and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of MBTOB is not fully understood, but it is believed to involve the inhibition of specific enzymes that are essential for the growth and development of various organisms.
Biochemical and physiological effects:
MBTOB has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In agriculture, MBTOB has been found to inhibit the growth of various weeds by interfering with their metabolic processes. In medicine, MBTOB has been shown to induce apoptosis (programmed cell death) in cancer cells. In environmental science, MBTOB has been shown to effectively remove heavy metals from contaminated water.
Advantages and Limitations for Lab Experiments
One advantage of using MBTOB in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, one limitation is the potential for toxicity, which requires careful handling and disposal of the compound.
Future Directions
There are several future directions for the study of MBTOB. In agriculture, further research is needed to determine the efficacy of MBTOB against various weed species and its potential for use in integrated weed management strategies. In medicine, further research is needed to determine the mechanism of action of MBTOB and its potential for use in combination with other anticancer agents. In environmental science, further research is needed to optimize the use of MBTOB in the removal of heavy metals from contaminated water and its potential for use in other environmental remediation strategies.
In conclusion, MBTOB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of MBTOB in various fields.
Synthesis Methods
The synthesis of MBTOB involves a multistep process that includes the reaction of 1-methylbenzimidazole with 2,4,5-trichlorophenoxyacetic acid, followed by the reaction with ethyl cyanoacetate. The final product is obtained by the hydrolysis of the ethyl ester group.
Scientific Research Applications
MBTOB has been studied for its potential use in various fields such as agriculture, medicine, and environmental science. In agriculture, MBTOB has been found to exhibit herbicidal activity against various weeds. In medicine, MBTOB has been studied for its potential use as an anticancer agent. In environmental science, MBTOB has been studied for its potential use in the removal of heavy metals from contaminated water.
properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O2/c1-24-15-5-3-2-4-14(15)23-18(24)10(8-22)16(25)9-26-17-7-12(20)11(19)6-13(17)21/h2-7,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQSACSCFJOQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C#N)C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile |
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